molecular formula C18H24N2O2 B2661001 [1-(2-Methoxyphenyl)cyclopropyl]-(3-pyrrolidin-1-ylazetidin-1-yl)methanone CAS No. 2309586-84-1

[1-(2-Methoxyphenyl)cyclopropyl]-(3-pyrrolidin-1-ylazetidin-1-yl)methanone

Katalognummer B2661001
CAS-Nummer: 2309586-84-1
Molekulargewicht: 300.402
InChI-Schlüssel: YOCVBCIOSDYGNO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[1-(2-Methoxyphenyl)cyclopropyl]-(3-pyrrolidin-1-ylazetidin-1-yl)methanone, commonly known as MPAC, is a novel psychoactive substance that belongs to the class of synthetic cannabinoids. It was first synthesized in 2010 by a group of researchers from Pfizer, Inc. as a part of their drug discovery program. MPAC has been found to have potent cannabinoid receptor agonist activity and has shown promising results in scientific research.

Wirkmechanismus

MPAC exerts its effects by binding to the cannabinoid receptor CB1, which is located primarily in the central nervous system. This binding results in the activation of the receptor, leading to a cascade of downstream effects that ultimately result in the physiological and biochemical effects of MPAC.
Biochemical and Physiological Effects:
MPAC has been found to have a variety of biochemical and physiological effects, including pain relief, appetite stimulation, and mood regulation. It has also been shown to have anti-inflammatory properties and may have potential therapeutic applications in the treatment of inflammatory diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using MPAC in laboratory experiments is its potent cannabinoid receptor agonist activity, which allows for the precise modulation of the cannabinoid system. However, one limitation is the potential for off-target effects, which may complicate the interpretation of experimental results.

Zukünftige Richtungen

There are several future directions for the scientific research of MPAC. One potential area of study is the development of MPAC analogs with improved pharmacological properties. Another area of study is the investigation of the potential therapeutic applications of MPAC in the treatment of inflammatory diseases, such as multiple sclerosis and rheumatoid arthritis. Additionally, the effects of MPAC on other physiological processes, such as memory and learning, warrant further investigation.

Synthesemethoden

MPAC can be synthesized using a multi-step process that involves the reaction of several chemical reagents. The first step involves the preparation of 2-methoxyphenyl cyclopropanone, which is then reacted with 3-pyrrolidin-1-ylazetidine to form the intermediate product. The final step involves the reaction of the intermediate product with methanone to yield MPAC. The synthesis of MPAC requires advanced knowledge of organic chemistry and should only be performed by trained professionals.

Wissenschaftliche Forschungsanwendungen

MPAC has been extensively studied for its potential use in scientific research. It has been found to be a potent agonist of the cannabinoid receptor CB1, which is involved in many physiological processes, including pain sensation, appetite, and mood regulation. MPAC has been used to study the effects of cannabinoid receptor activation on these processes and has shown promising results in preclinical studies.

Eigenschaften

IUPAC Name

[1-(2-methoxyphenyl)cyclopropyl]-(3-pyrrolidin-1-ylazetidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2/c1-22-16-7-3-2-6-15(16)18(8-9-18)17(21)20-12-14(13-20)19-10-4-5-11-19/h2-3,6-7,14H,4-5,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOCVBCIOSDYGNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2(CC2)C(=O)N3CC(C3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.